Chemical structure and properties of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one
Chemical structure and properties of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one
An In-depth Technical Guide to 1-(2-Fluoro-4-iodophenyl)piperidin-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery
Preamble: The Strategic Value of Substituted N-Aryl Piperidinones
In the landscape of medicinal chemistry, the N-aryl piperidinone scaffold stands out as a "privileged structure." These motifs are integral components of numerous biologically active molecules, particularly those targeting the central nervous system (CNS).[1] The piperidin-2-one (or δ-valerolactam) ring system provides a rigid, three-dimensional framework, while its embedded amide functionality serves as a critical hydrogen bond donor and acceptor for molecular recognition at biological targets.[1][2]
This guide focuses on a specific, highly functionalized derivative: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one . The strategic incorporation of halogen atoms onto the N-aryl ring elevates this molecule from a simple heterocyclic compound to a versatile tool for drug discovery. The ortho-fluoro substituent is a well-established modulator of physicochemical properties, capable of enhancing metabolic stability, altering pKa, and influencing binding affinity through unique electronic interactions.[3][4] Simultaneously, the para-iodo group serves as a powerful synthetic handle, enabling late-stage diversification through a variety of cross-coupling reactions. This dual-functionality makes 1-(2-Fluoro-4-iodophenyl)piperidin-2-one a valuable building block for generating libraries of complex molecules for biological screening.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's structure, detailed protocols for its synthesis and characterization, and expert insights into its potential applications as a key intermediate in the development of novel therapeutics.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The structural features of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one—a lactam ring N-substituted with a di-halogenated phenyl group—dictate its solubility, reactivity, and potential for biological interactions.
Core Structural Data
The key identifiers and computed properties for this compound are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 1-(2-fluoro-4-iodophenyl)piperidin-2-one | [1] |
| CAS Number | 916590-30-2 | [5] |
| Molecular Formula | C₁₁H₁₁FINO | [1] |
| Molecular Weight | 319.11 g/mol | [1] |
| Canonical SMILES | C1CCN(C(=O)C1)C2=C(C=C(C=C2)I)F | [1] |
| InChI Key | KIMXAXVAEACULF-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
Structural and Electronic Insights
The molecule's architecture is non-planar, with the piperidin-2-one ring adopting a conformation that minimizes steric strain, likely a distorted chair or boat. The C-N bond connecting the lactam to the phenyl ring possesses some degree of rotational restriction due to the ortho-fluoro substituent.
The electronic character of the phenyl ring is significantly influenced by its halogen substituents. Both fluorine and iodine are electronegative and exert an inductive electron-withdrawing effect. This electronic profile impacts the reactivity of the aromatic ring and the stability of the N-aryl bond, making the molecule a suitable substrate for various transition-metal-catalyzed reactions.
Part 2: Synthesis and Purification Strategy
The synthesis of N-aryl lactams is a well-established field in organic chemistry. For 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, a retrosynthetic analysis points to a robust and scalable synthetic approach via C-N bond formation.
Retrosynthetic Analysis
The most logical and field-proven disconnection is at the N-aryl bond.[1] This simplifies the target molecule into two readily accessible precursors: piperidin-2-one and a functionalized aryl halide. This strategy is highly practical as it allows for the late-stage introduction of the complex aryl moiety.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes a reliable method for the synthesis of the title compound. The Buchwald-Hartwig amination is chosen for its high functional group tolerance and excellent yields, which are critical in multi-step synthetic campaigns.
Methodology:
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Reactor Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-2-one (1.0 eq.), 1-bromo-2-fluoro-4-iodobenzene (1.1 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under the inert atmosphere, add a dry, degassed solvent such as toluene or dioxane. Subsequently, add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq.). The choice of a strong, non-nucleophilic base is essential for the deprotonation of the lactam nitrogen without competing side reactions.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
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Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. Fractions containing the pure product are combined and the solvent is evaporated to yield 1-(2-Fluoro-4-iodophenyl)piperidin-2-one.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to validate the structure and purity of a synthetic compound, ensuring its suitability for subsequent research applications.
Standard Analytical Suite
The following table outlines the expected results from a standard suite of analytical techniques used for quality control.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic: ~7.0-7.8 ppm (multiplets). Aliphatic: ~1.8-2.0 ppm (CH₂), ~2.5 ppm (CH₂), ~3.6 ppm (CH₂-N). Protons ortho to iodine will be shifted downfield. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl: ~170 ppm. Aromatic: ~90 ppm (C-I), ~115-145 ppm, ~160 ppm (d, J≈250 Hz, C-F). Aliphatic: ~20-50 ppm. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance confirming the presence of the C-F bond. |
| Mass Spec (ESI-MS) | m/z | Expected [M+H]⁺ at ~320.00. The isotopic pattern will be characteristic of an iodine-containing compound. |
| HPLC Purity | Peak Area | ≥95% at a specified wavelength (e.g., 254 nm). |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a self-validating system for determining the purity of the synthesized compound.
Methodology:
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System: An HPLC system equipped with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).
-
Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Part 4: Applications in Medicinal Chemistry and Drug Discovery
1-(2-Fluoro-4-iodophenyl)piperidin-2-one is not an end-product but rather a highly valuable starting point for the synthesis of diverse chemical libraries. Its true potential lies in its capacity for controlled, site-selective modification.
The Iodine Atom as a Synthetic Linchpin
The C-I bond is significantly weaker than C-F, C-Cl, or C-Br bonds, making it the most reactive site on the aromatic ring for transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of chemical moieties, a cornerstone of modern lead optimization.
Potential Transformations:
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Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as isosteres or be further modified.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Introduction of a second amine or related nitrogen-containing group.
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Stille Coupling: Reaction with organostannanes.
This strategic handle allows researchers to systematically probe the structure-activity relationship (SAR) at the 4-position of the phenyl ring, fine-tuning a lead compound's potency, selectivity, and pharmacokinetic profile.
Role in the Drug Discovery Cascade
The compound serves as an ideal scaffold for generating focused libraries aimed at specific biological targets. The workflow from this building block to a potential lead candidate follows a logical progression.
Given that related structures have shown activity as GPR119 agonists for diabetes, this scaffold could be rationally applied to develop new agents in metabolic diseases.[6][7] Furthermore, the prevalence of the N-aryl piperidinone core in CNS-active agents suggests its potential utility in programs targeting neurological or psychiatric disorders.[1]
Conclusion
1-(2-Fluoro-4-iodophenyl)piperidin-2-one is a strategically designed chemical entity of significant value to the drug discovery community. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be rigorously validated using standard analytical techniques. The true power of this molecule lies in its dual-feature design: the piperidinone core provides a proven pharmacophoric scaffold, while the fluorinated and iodinated phenyl ring offers a platform for both modulating physicochemical properties and executing a wide range of late-stage diversification chemistries. As a versatile building block, it provides an efficient and rational entry point into the synthesis of novel compound libraries, accelerating the journey from initial concept to potential therapeutic candidates.
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